molecular formula C13H19N B14674827 N-Benzyl-N-ethyl-2-methylprop-2-en-1-amine CAS No. 40596-39-2

N-Benzyl-N-ethyl-2-methylprop-2-en-1-amine

Katalognummer: B14674827
CAS-Nummer: 40596-39-2
Molekulargewicht: 189.30 g/mol
InChI-Schlüssel: XKGPLZSQXBNYRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-ethyl-2-methylprop-2-en-1-amine is a tertiary amine characterized by the presence of a benzyl group, an ethyl group, and a 2-methylprop-2-en-1-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-ethyl-2-methylprop-2-en-1-amine typically involves the alkylation of N-benzyl-2-methylprop-2-en-1-amine with ethyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of ethyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-ethyl-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to form secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Benzyl-2-methylprop-2-en-1-amine.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-ethyl-2-methylprop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of N-Benzyl-N-ethyl-2-methylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyl-2-methylprop-2-en-1-amine: Lacks the ethyl group, making it less sterically hindered.

    N-Ethyl-2-methylprop-2-en-1-amine: Lacks the benzyl group, resulting in different chemical properties.

    N-Benzyl-N-methyl-2-methylprop-2-en-1-amine: Contains a methyl group instead of an ethyl group, affecting its reactivity.

Uniqueness

N-Benzyl-N-ethyl-2-methylprop-2-en-1-amine is unique due to the presence of both benzyl and ethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

40596-39-2

Molekularformel

C13H19N

Molekulargewicht

189.30 g/mol

IUPAC-Name

N-benzyl-N-ethyl-2-methylprop-2-en-1-amine

InChI

InChI=1S/C13H19N/c1-4-14(10-12(2)3)11-13-8-6-5-7-9-13/h5-9H,2,4,10-11H2,1,3H3

InChI-Schlüssel

XKGPLZSQXBNYRF-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC1=CC=CC=C1)CC(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.